molecular formula C8H12ClNO2 B6218087 1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2742660-28-0

1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B6218087
CAS No.: 2742660-28-0
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant properties. The presence of the furan ring in its structure makes it unique compared to other cathinones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Intermediate: The process begins with the reaction of furan-3-carboxaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Formation of the Final Product: The amine is then reacted with a suitable ketone, such as acetone, under acidic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 1-(furan-3-yl)-2-(methylamino)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged signaling.

Comparison with Similar Compounds

    Methcathinone: Similar structure but lacks the furan ring.

    Mephedrone: Contains a methyl group on the phenyl ring instead of the furan ring.

    Ethylone: Contains an ethyl group on the phenyl ring and an additional methylenedioxy group.

Uniqueness: 1-(furan-3-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the furan ring, which imparts different chemical and biological properties compared to other substituted cathinones. This structural difference can influence its reactivity, potency, and overall effects.

Properties

CAS No.

2742660-28-0

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.